molecular formula C16H20N4O B14701620 3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one CAS No. 23746-39-6

3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one

Cat. No.: B14701620
CAS No.: 23746-39-6
M. Wt: 284.36 g/mol
InChI Key: KUSGVCTXJLNDIY-NTCAYCPXSA-N
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Description

3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one typically involves the condensation of 4-methyl-1-piperazinecarboxaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammation and pain.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-2-pyrazolin-5-one: A related pyrazolone with similar pharmacological properties.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with comparable activities.

Uniqueness

3-Methyl-4-(4-methyl-1-piperazinylmethylene)-1-phenyl-2-pyrazolin-5-one is unique due to the presence of the 4-methyl-1-piperazinylmethylene group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

Properties

CAS No.

23746-39-6

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

(4E)-5-methyl-4-[(4-methylpiperazin-1-yl)methylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C16H20N4O/c1-13-15(12-19-10-8-18(2)9-11-19)16(21)20(17-13)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3/b15-12+

InChI Key

KUSGVCTXJLNDIY-NTCAYCPXSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/N2CCN(CC2)C)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CN2CCN(CC2)C)C3=CC=CC=C3

Origin of Product

United States

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